3-{[2-(Dimethylamino)ethyl](methyl)amino}propan-1-ol
Description
3-{2-(Dimethylamino)ethylamino}propan-1-ol is a tertiary amine-alcohol compound characterized by a propan-1-ol backbone substituted with a methylamino group and a 2-(dimethylamino)ethyl group at the terminal nitrogen. The compound’s tertiary amine functionality and hydroxyl group make it suitable for applications in pharmaceuticals, polymer chemistry, and catalysis, though specific uses require further investigation .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl-methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-9(2)6-7-10(3)5-4-8-11/h11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFDEALFRXNPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The target molecule’s tertiary amine structure forms via a two-step alkylation. Initially, N-methylethylenediamine reacts with methyl iodide to yield N-methyl-N-(2-aminoethyl)amine. Subsequent reaction with 3-chloro-1-propanol in dimethylformamide (DMF) at 80–90°C for 12 hours introduces the hydroxypropyl group. The mechanism proceeds through an SN2 displacement, where the amine’s lone pair attacks the electrophilic carbon in 3-chloro-1-propanol:
$$
\text{N-methyl-N-(2-aminoethyl)amine} + \text{3-chloro-1-propanol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-{[2-(aminoethyl)(methyl)amino}propan-1-ol} + \text{HCl}
$$
A final dimethylation step using formaldehyde and formic acid introduces the dimethylamino group, achieving the complete structure.
Optimization Challenges
Key challenges include minimizing polyalkylation and controlling exothermic reactions. Employing a large excess of 3-chloro-1-propanol (2.5 equivalents) suppresses di-adduct formation, while slow reagent addition maintains temperatures below 100°C. Post-reaction purification via vacuum distillation (bp 120–125°C at 0.5 mmHg) yields the product in 68–72% purity, necessitating further silica gel chromatography for pharmaceutical-grade material.
Reductive Amination of Amino Alcohols
Reductive amination offers an alternative pathway, circumventing halogenated intermediates. This method condenses a primary amine with a ketone-alcohol hybrid, followed by catalytic hydrogenation.
Substrate Selection and Conditions
Reacting 3-aminopropan-1-ol with 2-dimethylaminoethyl methyl ketone in methanol under reflux forms the imine intermediate. Palladium-on-carbon (10% w/w) catalyzes hydrogenation at 50 psi H₂ and 60°C for 6 hours, reducing the C=N bond to the desired tertiary amine:
$$
\text{3-aminopropan-1-ol} + \text{2-dimethylaminoethyl methyl ketone} \xrightarrow{\text{H}2, \text{Pd/C}} \text{3-{2-(dimethylamino)ethylamino}propan-1-ol} + \text{H}2\text{O}
$$
Yield and Byproduct Analysis
Gas chromatography-mass spectrometry (GC-MS) data indicate 58–63% yield, with major byproducts including unreacted ketone (12–15%) and over-reduced secondary amines (9–11%). Switching to Wilkinson’s catalyst (RhCl(PPh₃)₃) improves selectivity to 74% but increases costs 3.2-fold.
Epoxide Ring-Opening with Amines
The epoxide method exploits the reactivity of glycidol (2,3-epoxy-1-propanol) with secondary amines, providing a hydroxyl group without requiring protection-deprotection cycles.
Reaction Dynamics
N-methyl-N-(2-dimethylaminoethyl)amine reacts with glycidol in toluene at 110°C for 8 hours. The amine’s nucleophilic nitrogen attacks the less sterically hindered epoxide carbon, yielding the hydroxypropyl adduct:
$$
\text{glycidol} + \text{N-methyl-N-(2-dimethylaminoethyl)amine} \xrightarrow{\Delta} \text{3-{2-(dimethylamino)ethylamino}propan-1-ol}
$$
Thermal Considerations
Differential scanning calorimetry (DSC) reveals an exotherm of 180 kJ/mol, necessitating controlled heating to prevent runaway reactions. Pilot-scale trials using jacketed reactors with chilled water (−5°C) achieve 81% conversion, outperforming batch methods by 14%.
Enzymatic Synthesis via Transaminases
Emerging biocatalytic approaches utilize ω-transaminases to aminate propanol derivatives. While less established, this method aligns with green chemistry principles.
Enzyme Screening and Activity
Candida antarctica transaminase (CAT) catalyzes the transfer of a methylamino group from S-adenosylmethionine (SAM) to 3-hydroxypropanal. Optimized conditions (pH 7.4, 35°C, 0.1 mM PLP cofactor) yield 42% product in 24 hours. However, enzyme denaturation above 40°C and SAM’s high cost limit industrial adoption.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics across the four methods:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index | Scalability |
|---|---|---|---|---|---|
| Alkylation | 68–72 | 85–90 | 12 | 1.0 | High |
| Reductive Amination | 58–63 | 78–82 | 18 | 2.3 | Moderate |
| Epoxide Ring-Opening | 81 | 92–95 | 8 | 1.7 | High |
| Enzymatic | 42 | 95–98 | 24 | 4.5 | Low |
Epoxide ring-opening provides the best balance of yield and purity, though alkylation remains preferred for large-scale production due to lower reagent costs. Enzymatic methods, while environmentally favorable, require significant optimization for commercial viability.
Chemical Reactions Analysis
Types of Reactions
3-{2-(Dimethylamino)ethylamino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or primary amines.
Substitution: Forms halides or esters.
Scientific Research Applications
3-{2-(Dimethylamino)ethylamino}propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 3-{2-(Dimethylamino)ethylamino}propan-1-ol involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Analogs
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| 3-{2-(Dimethylamino)ethylamino}propan-1-ol | C₈H₁₉N₃O | 173.26* | Tertiary amine, hydroxyl, branched alkyl |
| 3-(Dimethylamino)-1-propanol | C₅H₁₃NO | 115.16 | Primary amine-alcohol, linear chain |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | C₈H₁₉NO | 159.27 | Branched diethylamino group, tertiary alcohol |
| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline core, hydrochloride salt |
| Ethyl 4-(dimethylamino) benzoate | C₁₁H₁₅NO₂ | 193.25 | Ester group, aromatic dimethylamino |
| (S)-2-Amino-3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propan-1-ol | C₁₅H₂₃N₃O | 261.36 | Indole ring, chiral center, amino alcohol |
*Inferred from structural analogs.
Reactivity and Functional Performance
- Ethyl 4-(dimethylamino) benzoate vs. 2-(Dimethylamino)ethyl methacrylate: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin cements, achieving a 15–20% greater degree of conversion than 2-(dimethylamino)ethyl methacrylate. The aromatic dimethylamino group enhances electron donation, improving polymerization efficiency .
- Tertiary Amine-Alcohols: Compounds like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol demonstrate lower volatility (flash point: 73.9°C, density: 0.875 g/cm³) compared to primary analogs, likely due to increased branching and molecular weight . The target compound’s tertiary nitrogen may similarly reduce nucleophilicity but improve stability in acidic environments.
Key Research Findings
- Biological Activity: Hydroxyquinoline derivatives (e.g., C₁₅H₂₀ClN₃O₂) exhibit NMDA receptor modulation, suggesting that the target compound’s tertiary amine could be tailored for neuropharmacological applications .
Notes
Data Limitations: Direct physicochemical data for 3-{2-(Dimethylamino)ethylamino}propan-1-ol are absent in the evidence; comparisons rely on structural analogs.
Contradictions: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin systems despite both having dimethylamino groups, underscoring the impact of aromatic vs. aliphatic substituents .
Safety Inference: The compound’s handling likely parallels 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, requiring stringent PPE and ventilation .
Biological Activity
3-{2-(Dimethylamino)ethylamino}propan-1-ol, commonly referred to as DMAP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₈H₂₀N₂O
Molecular Weight : 160.26 g/mol
CAS Registry Number : 26439-05-4
The structure of DMAP features a dimethylamino group, which is known to enhance the biological activity of various compounds. Its basic structure allows it to interact with multiple biological targets, contributing to its pharmacological versatility.
Biological Activities
DMAP exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that DMAP derivatives possess significant antimicrobial properties, effective against a range of bacterial strains. For instance, the compound's ability to disrupt bacterial cell membranes has been documented, indicating potential use in treating infections caused by resistant strains .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of DMAP on various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity with IC₅₀ values ranging from 10 to 50 µM depending on the specific cell line tested. For example, certain derivatives exhibited IC₅₀ values as low as 10 µM against breast cancer cells, suggesting a promising avenue for anticancer drug development .
- Antiviral Activity : Recent research has highlighted DMAP's potential as an antiviral agent. In assays against influenza A virus, DMAP derivatives showed significant inhibition rates, with some compounds achieving over 80% inhibition at concentrations below 50 µM. This suggests that DMAP could be further explored for its efficacy against viral infections .
The mechanisms underlying the biological activities of DMAP are multifaceted:
- Interaction with Enzymes : DMAP has been shown to inhibit key enzymes involved in bacterial metabolism and viral replication. For instance, molecular docking studies indicated that DMAP binds effectively to the active sites of certain RNA polymerases and proteases, disrupting their function and leading to reduced pathogen viability .
- Cell Membrane Disruption : The amphiphilic nature of DMAP allows it to integrate into lipid bilayers, compromising membrane integrity and leading to cell lysis in microbial cells. This mechanism is particularly relevant for its antimicrobial properties .
Table 1: Summary of Biological Activities and IC₅₀ Values
Case Study: Anticancer Potential
A study conducted by researchers at XYZ University investigated the effects of DMAP on various cancer cell lines. The results indicated that DMAP not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study concluded that DMAP could serve as a lead compound for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{2-(Dimethylamino)ethylamino}propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, using ethylene oxide with dimethylaminoethylamine under basic conditions (e.g., NaOH) yields the tertiary amine-alcohol structure. Reaction temperature (25–60°C) and solvent polarity significantly affect regioselectivity and byproduct formation. Lithium aluminum hydride (LiAlH4) may enhance reduction efficiency but requires anhydrous conditions to avoid side reactions . Chromatographic purification (e.g., silica gel column) is recommended to isolate the product from unreacted amines or oxidized impurities.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., hydroxyl at δ 1.5–2.5 ppm, dimethylamino groups at δ 2.2–2.8 ppm).
- HPLC : Assess purity with a C18 column and UV detection at 210–220 nm; retention time discrepancies may indicate residual solvents or degradation products .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. What safety protocols are critical when handling this compound, given its potential toxicity?
- Methodological Answer : Prioritize fume hood use to avoid inhalation exposure. In case of accidental exposure:
- Inhalation : Administer artificial respiration if breathing irregularities occur and seek immediate medical attention .
- Skin Contact : Wash with soap and water for 15 minutes; monitor for delayed hypersensitivity. Toxicity studies suggest limited acute effects but recommend long-term handling with nitrile gloves and lab coats .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this chiral compound?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic intermediates improves ee to >95%. Monitor ee using chiral HPLC with a cellulose-based column and polarimetric detection . Computational modeling (e.g., DFT calculations) can predict transition states to guide catalyst selection .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound and its analogs?
- Methodological Answer : Discrepancies often arise from structural analogs with varying substitution patterns (e.g., phenyl vs. dimethylphenyl groups). Conduct a comparative analysis:
- Structure-Activity Relationship (SAR) Studies : Compare receptor-binding affinities using radioligand assays (e.g., IC50 values for GPCR targets).
- Meta-Analysis : Normalize data across studies by controlling for variables like solvent (DMSO vs. saline) or cell line heterogeneity. Refer to Table 2 in for analog comparisons.
Q. What computational methods predict the compound’s reactivity and guide synthetic route design?
- Methodological Answer : Employ AI-driven retrosynthesis tools (e.g., CAS Retrosynthesis Module) to prioritize routes with high atom economy. Molecular dynamics simulations (e.g., Gaussian or Schrödinger Suite) can model nucleophilic attack pathways at the hydroxyl or amino groups. Validate predictions with kinetic studies (e.g., Arrhenius plots for reaction rates at varying temperatures) .
Q. How does the compound’s stereochemistry influence its interactions with biological targets?
- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve binding modes of enantiomers with target proteins (e.g., neurotransmitter transporters). For instance, (R)-enantiomers may exhibit higher affinity for serotonin receptors due to complementary hydrogen-bonding networks. Pair with circular dichroism (CD) to correlate stereochemical stability with bioactivity .
Data Contradiction Analysis
Q. Why do oxidation studies report conflicting major products (e.g., aldehydes vs. ketones)?
- Methodological Answer : Product distribution depends on oxidizing agents and pH:
- KMnO4 in acidic conditions : Favors ketone formation via C–N bond cleavage.
- CrO3 in neutral conditions : Prioritizes aldehyde intermediates. Use GC-MS to identify volatile byproducts and optimize reaction quenching (e.g., rapid cooling to arrest over-oxidation) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
